molecular formula C7H8N2O B1322181 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one CAS No. 736990-65-1

1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one

Cat. No. B1322181
M. Wt: 136.15 g/mol
InChI Key: WOELPIAAQNOJDS-UHFFFAOYSA-N
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Description

The compound "1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one" is a heterocyclic structure that is part of a broader class of compounds known for their diverse biological activities and potential pharmaceutical applications. While the specific compound is not directly mentioned in the provided papers, the related structures such as pyrrolopyridines and pyrrolidines are well-represented, indicating the relevance of this class of compounds in various chemical and biological contexts.

Synthesis Analysis

The synthesis of related heterocyclic compounds such as 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride has been achieved through sodium borohydride reduction and subsequent debenzylation, indicating the potential for similar methodologies to be applied to the synthesis of "1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one" . Additionally, the synthesis of pyrano[3,4-b]pyrrol-7(1H)-ones via a one-pot gold-silver catalyzed cyclization process suggests the possibility of employing metal-catalyzed reactions for the synthesis of complex pyrrolopyridine structures . Moreover, a three-component approach has been developed for the synthesis of 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For instance, the crystal structure of 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine was determined using X-ray diffraction analysis, and its molecular structure was further analyzed using density functional theory (DFT) . This suggests that similar analytical techniques could be employed to elucidate the molecular structure of "1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one."

Chemical Reactions Analysis

The chemical reactivity of pyrrolopyridine derivatives can be inferred from the synthesis methods and the reactions they undergo. For example, the reaction of 2-(trichloroacetyl)pyrrole with 4-(hydroxymethyl)pyridine to form 4-pyridylmethyl 1H-pyrrole-2-carboxylate involves the formation of hydrogen bonds in the solid state, indicating the potential for intermolecular interactions in related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds similar to "1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one" have been characterized through various spectroscopic methods. For instance, a series of 3-hydroxy-2-methyl-4(1H)-pyridinones were studied by mass spectrometry, infrared, and proton NMR spectroscopies, and their crystal structures were analyzed by single crystal X-ray diffraction . These techniques could be applied to determine the physical and chemical properties of the compound of interest.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been used in studies exploring the behavior of heterocyclic radicals, specifically as models for hydrogen atom adducts to nitrogen heterocycles. For instance, 3-hydroxy-(1H)-pyridinium (1H) through 3-hydroxy-(6H)-pyridinium (6H) radicals have been studied for their dissociation behaviors and internal energy dynamics (Wolken & Tureček, 1999).
  • Various substituted versions of the compound, such as 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, have been synthesized, showcasing its versatility in creating a range of nucleophilic derivatives (Goto et al., 1991).
  • Efficient synthesis methods for pyrrolo[3,2-c]pyridin-4(5H)-ones have been developed using tandem intermolecular one-pot reactions, highlighting the compound's potential in streamlining chemical synthesis processes (Zhang et al., 2017).

Application in Sensing and Imaging

  • Pyrrolo[3,4-c]pyridine-based compounds have been developed as fluorescent chemosensors, specifically for sensitivity towards Fe3+/Fe2+ ions. These compounds have been applied in live cell imaging, demonstrating their utility in biological and chemical sensing applications (Maity et al., 2018).

Material Science and Semiconductor Applications

  • Studies on nitrogen-embedded small molecules based on pyrrolo[2,3-b]pyridine have explored their electrochemical properties and potential applications in semiconducting materials. These studies delve into the effects of structural variations, like the introduction of chlorine atoms, on the material's properties (Zhou et al., 2019).

Medicinal Chemistry Applications

  • The synthesis and analysis of derivatives of pyrrolo[3,2-c]pyridine have been investigated for their potential as enzyme inhibitors. For example, xanthine oxidase inhibitory properties of certain derivatives have been examined, indicating potential applications in the development of therapeutic agents (Schneller et al., 1978).

Future Directions

Pyrrolopyrazine derivatives, including “1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one”, have shown a wide range of biological activities, making them an attractive scaffold for drug discovery research . The synthetic methods and biological activities of these derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-7-5-1-3-8-6(5)2-4-9-7/h1,3,8H,2,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOELPIAAQNOJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one

Synthesis routes and methods I

Procedure details

Prepared according to Example 127, using DIPEA (141 μl, 0.803 mmol), 2-(3-fluoro-2-methylquinoxalin-5-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (Example 126; 40 mg, 0.135 mmol), 1-methylcyclopentanamine (40.2 mg, 0.405 mmol, Sigma Aldrich), and DMSO (1.4 mL) and stirring at 80° C. for 2 h. Purification by high throughput parallel purification (Rilas Technologies, Woburn, Mass.) provided 2-(2-methyl-3-(1-methylcyclopentyl)amino)-5-quinoxalinyl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one. 1H NMR (DMSO-d6) δ: 12.21 (s, 1H), 7.83-7.91 (m, 1H), 7.53-7.61 (m, 1H), 7.30-7.39 (m, 1H), 7.07 (s, 1H), 6.95 (s, 1H), 6.18 (s, 1H), 3.40-3.48 (m, 2H), 2.85-2.94 (m, 2H), 2.55 (s, 3H), 2.37-2.48 (m, 2H), 1.67-1.85 (m, 6H), 1.64 (s, 3H). m/z (ESI, +ve) 376.1 (M+H)+.
Name
Quantity
141 μL
Type
reactant
Reaction Step One
Name
2-(3-fluoro-2-methylquinoxalin-5-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
Quantity
40 mg
Type
reactant
Reaction Step Two
Quantity
40.2 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.4 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Prepared similarly to that described in Example 210 using 2-(3-fluoroquinoxalin-5-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (Example 210i; 72 mg, 0.255 mmol), 1-methylcyclopropanamine hydrochloride (54.9 mg, 0.510 mmol, ChemBridge, San Diego, Calif.), and DIPEA (223 μl, 1.275 mmol), heating at 100° C. for 1 h. Purification by silica gel (100% DCM to 4% MeOH/DCM) provided 2434(1-methylcyclopropyl)amino)-quinoxalin-5-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (21% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 0.89 (s, 4H) 1.54 (s, 3H) 2.93 (t, J=6.85 Hz, 2H) 3.46 (td, J=6.85, 2.35 Hz, 2H) 6.99 (br. s., 1H) 7.15 (d, J=1.56 Hz, 1H) 7.37 (t, J=7.82 Hz, 1H) 7.63 (dd, J=8.02, 0.98 Hz, 1H) 8.05 (dd, J=7.63, 1.17 Hz, 1H) 8.33 (s, 2H) 12.89 (br. s., 1H). MS (ESI, pos. ion) m/z: 334.1 (M+1).
Name
2-(3-fluoroquinoxalin-5-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
Quantity
72 mg
Type
reactant
Reaction Step One
Quantity
54.9 mg
Type
reactant
Reaction Step Two
Name
Quantity
223 μL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Prepared similar to that described in Example 131 using 2-(3-fluoro-2-methylquinoxalin-5-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (Example 126; 46.7 mg, 0.106 mmol), 3,3-difluorocyclobutanamine hydrochloride (PharmaStone, Lexington, Mass.; 45.5 mg, 0.317 mmol), and DIPEA (0.110 mL, 0.634 mmol) in DMSO (0.8 mL), heating at 80° C. for 1.5 h. Chromatographic purification (silica gel, 0-100% EtOAc/hexanes, then 0-10% MeOH/DCM) furnished 2434(3,3-difluorocyclobutyl)amino)-2-methylquinoxalin-5-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (26.5 mg, 0.069 mmol, 66% yield) as a yellow solid: 1H NMR (400 MHz, DMSO-d6) δ ppm 11.97 (1H, br. s.), 7.88 (1H, dd, J=7.6, 1.2 Hz), 7.60 (1H, dd, J=8.0, 1.0 Hz), 7.51 (1H, d, J=5.5 Hz), 7.37 (1H, t, J=7.8 Hz), 7.06 (1H, d, J=2.2 Hz), 6.94 (1H, br. s.), 4.39-4.51 (1H, m), 3.45 (2H, td, J=6.7, 2.5 Hz), 3.04-3.15 (2H, m), 2.88 (2H, t, J=6.7 Hz), 2.86-2.92 (2H, m), 2.57 (3H, s). 19F NMR (377 MHz, DMSO-d6) δ ppm −82.16 to −81.43 (1F, m), −95.87 to −95.05 (1F, m). m/z (ESI, +ve) 384.2 (M+H)+.
Name
2-(3-fluoro-2-methylquinoxalin-5-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
Quantity
46.7 mg
Type
reactant
Reaction Step One
Quantity
45.5 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.11 mL
Type
reactant
Reaction Step Three
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Prepared according to Example 102, using 3-fluoroaniline (230 μl, 2.069 mmol, Sigma Aldrich), 2-(2-chloroquinolin-8-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (Example 1; 77 mg, 0.259 mmol), and 1.0 M LHMDS, in THF (2069 μl, 2.069 mmol, Sigma Aldrich) and stirring at 25° C. for 30 min. Purification by column chromatography (silica gel: 0 to 100% EtOAc/hexanes) provided 2424(3-fluorophenyl)amino)-8-quinolinyl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (43 mg, 44.6%). 1H NMR (400 MHz, DMSO-d6) δ ppm 11.91-12.00 (m, 1H) 9.69-9.77 (1H, m) 8.14-8.21 (1H, m) 7.87-7.93 (2H, m) 7.62-7.77 (3H, m) 7.31-7.54 (2H, m) 7.08-7.16 (2H, m) 6.78-6.89 (1H, m) 3.38-3.50 (2H, m) 2.67-2.76 (2H, m). m/z (ESI, +ve) 373.1 (M+H)+.
Quantity
230 μL
Type
reactant
Reaction Step One
Name
2-(2-chloroquinolin-8-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
Quantity
77 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2069 μL
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

A mixture of 2-(2-methyl-3-(piperidin-4-ylamino)quinoxalin-5-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (Ex. 53, 55 mg, 0.146 mmol) and DIPEA (76 μl, 0.438 mmol, EMD Biosciences, Rockland, Mass.) in DCM (5.8 mL) was set stirring at 25° C. before adding Ac2O (15.16 μl, 0.161 mmol, Sigma Aldrich) dropwise. The reaction was stirred for 30 min before concentrating under reduced pressure. The residue was taken up in DMSO, and purified by reverse-phase preparative HPLC (Phenomenex Gemini column, 10 micron, C18, 100 Å, 150×30 mm, 0.1% TFA in ACN/H2O, gradient 5% to 75%). Product-containing fractions were concentrated under reduced pressure and the residue was loaded onto a pre-washed (MeOH, 1 volume) functionalized Si-carbonate column (Silicyle) and allowed to percolate through to provide 2-(34(1-acetylpiperidin-4-yl)amino)-2-methylquinoxalin-5-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (12.2 mg, 20.0%). 1H NMR (MeOH-d4) δ: 7.84-7.88 (m, 1H), 7.60-7.65 (m, 1H), 7.34-7.40 (m, 1H), 7.23 (s, 1H), 4.55-4.63 (m, 1H), 4.34-4.45 (m, 1H), 3.99-4.07 (m, 1H), 3.58-3.66 (m, 2H), 3.39-3.50 (m, 2H), 2.98-3.04 (m, 1H), 2.58 (s, 3H), 2.27-2.36 (m, 2H), 2.18-2.24 (m, 1H), 2.15 (s, 3H), 1.58-1.69 (m, 2H). m/z (ESI, −ve) 417.1 (M−H)−.
Name
2-(2-methyl-3-(piperidin-4-ylamino)quinoxalin-5-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
Quantity
55 mg
Type
reactant
Reaction Step One
Name
Quantity
76 μL
Type
reactant
Reaction Step One
Name
Quantity
5.8 mL
Type
solvent
Reaction Step One
Name
Quantity
15.16 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one
Reactant of Route 2
1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one
Reactant of Route 3
1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one
Reactant of Route 4
1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one
Reactant of Route 5
1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one
Reactant of Route 6
1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one

Citations

For This Compound
1
Citations
L Crisan, D Varga, S Avram, L Pacureanu - Rev. Roum. Chim, 2018 - revroum.lew.ro
In this work an in silico study based on 2D and 3D similarity methodologies and a benchmarking data set made up of experimentally confirmed actives including selective and …
Number of citations: 2 revroum.lew.ro

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